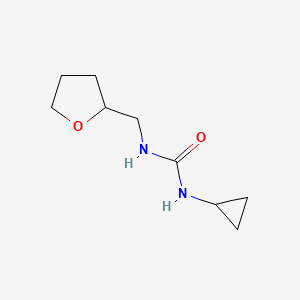

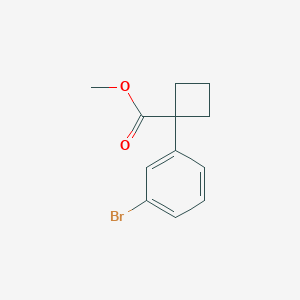

![molecular formula C13H10ClN3OS B2725517 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 338404-41-4](/img/structure/B2725517.png)

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

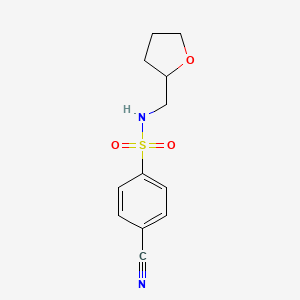

“6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound with the CAS Number: 82588-41-8 . It is also known as CITCO . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The empirical formula of this compound is C19H12N3OCl3S . The molecular weight is 436.74 . It is a derivative of imidazothiazole .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 192 - 195 .Applications De Recherche Scientifique

Stereoisomerization in Drug Design

Stereoisomerization of CITCO, a close relative to the specified compound, has been studied for its implications in therapeutic applications. The E- and Z-isomers of CITCO were synthesized and characterized to address stability issues that limit its therapeutic potential. Molecular modeling suggests both stereoisomers can bind to the human constitutive androstane receptor (hCAR), highlighting the importance of stereochemistry in drug design and receptor interaction (Diethelm-Varela et al., 2020).

Electrophilic Substitution Chemistry

Research on imidazo[2,1-b]thiazoles, including compounds with substituents similar to the one , has provided insights into electrophilic substitution reactions. These studies offer valuable information for synthetic chemistry, enhancing the understanding of reaction mechanisms and the effects of various substituents on reaction rates (O'daly et al., 1991).

Agricultural Chemistry

Imidazo[2,1-b]thiazole derivatives, including oximes, have been explored for their potential as herbicides. This research demonstrates the versatility of imidazo[2,1-b]thiazole scaffolds in developing new agricultural chemicals, highlighting the compound's relevance beyond biomedical applications (Andreani et al., 1991).

Antimicrobial Activity

Studies on imidazo[1,2-b][1,3,4]thiadiazole derivatives, structurally related to the compound of interest, have shown significant antimicrobial and antiviral activities. This research underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Fascio et al., 2019).

Antitumor Agents

The synthesis and evaluation of guanylhydrazones derived from imidazo[2,1-b]thiazoles for antitumor activity highlight the compound's potential in cancer therapy. This research demonstrates the ability of structurally related compounds to inhibit key processes in cancer cells, offering pathways for the development of novel anticancer drugs (Andreani et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

This compound acts as an agonist for CAR . It stimulates the nuclear translocation of CAR , which then binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of CAR by this compound affects various biochemical pathways. These include the metabolism and transport of drugs and other xenobiotics . The downstream effects of these pathways can influence the body’s response to drugs and toxins .

Pharmacokinetics

As a car agonist, it may influence the pharmacokinetics of other drugs by modulating their metabolism and transport .

Result of Action

The activation of CAR by this compound can lead to changes at the molecular and cellular levels. This includes the altered expression of genes involved in drug metabolism and transport . These changes can affect how the body responds to certain drugs and toxins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or toxins can affect its ability to activate CAR . Additionally, factors such as pH and temperature could potentially influence its stability .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that this compound is an imidazothiazole derivative

Cellular Effects

Preliminary studies suggest that this compound may have anti-proliferative activity, as it has been observed to inhibit the growth of certain cancer cell lines . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation , which suggests that it may exert its effects at the molecular level through this pathway

Propriétés

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c1-18-15-8-11-12(9-2-4-10(14)5-3-9)16-13-17(11)6-7-19-13/h2-8H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHBSNJDYMYAAD-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

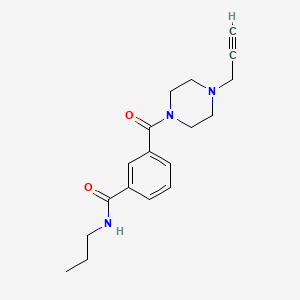

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)

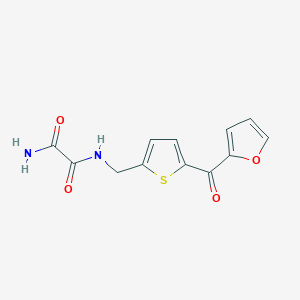

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

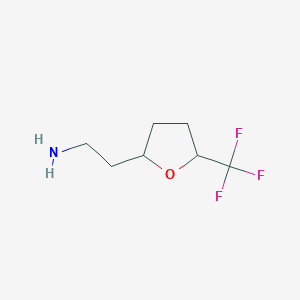

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)